molecular formula C11H12N2O3 B13766413 N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide CAS No. 68555-80-6

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide

Cat. No.: B13766413
CAS No.: 68555-80-6
M. Wt: 220.22 g/mol
InChI Key: WAHPLCKQBVMECA-UHFFFAOYSA-N
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Description

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is an organic compound with the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol. This compound is known for its unique chemical structure, which includes a hydroxy group, a benzamide moiety, and a 2-methyl-1-oxoallyl group. It is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide typically involves the reaction of 2-aminobenzamide with 2-methylacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzaldehyde.

    Reduction: Formation of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzamide moiety can interact with various receptors and proteins, modulating their function. The 2-methyl-1-oxoallyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzoic acid
  • N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzylamine
  • N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzaldehyde

Uniqueness

N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

68555-80-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-hydroxy-2-(2-methylprop-2-enoylamino)benzamide

InChI

InChI=1S/C11H12N2O3/c1-7(2)10(14)12-9-6-4-3-5-8(9)11(15)13-16/h3-6,16H,1H2,2H3,(H,12,14)(H,13,15)

InChI Key

WAHPLCKQBVMECA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC1=CC=CC=C1C(=O)NO

Origin of Product

United States

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